N-(Butan-2-yl)-3-methylaniline is an organic compound that belongs to the class of amines. It features a butan-2-yl group attached to the nitrogen atom of a methylaniline structure, which includes a methyl group and an aromatic ring. This compound is of interest in various fields, including chemistry and medicinal research, due to its potential applications as a building block for more complex organic molecules.
N-(Butan-2-yl)-3-methylaniline can be synthesized through various chemical reactions involving starting materials like 3-methylaniline and butan-2-yl halides. The synthesis typically takes place under basic conditions using suitable solvents.
N-(Butan-2-yl)-3-methylaniline is classified as an aromatic amine, specifically a substituted aniline. Its molecular formula is , and it has a molecular weight of approximately 175.25 g/mol.
The synthesis of N-(butan-2-yl)-3-methylaniline primarily involves nucleophilic substitution reactions. The general procedure includes:
The nucleophilic substitution leads to the formation of N-(butan-2-yl)-3-methylaniline through the replacement of the halide in the butan-2-yl halide with the nitrogen from the amine. Purification methods such as recrystallization or column chromatography are employed to isolate the product from by-products and unreacted materials.
N-(Butan-2-yl)-3-methylaniline features a butan-2-yl group attached to the nitrogen atom of a methylaniline structure, which consists of an aromatic ring with a methyl group at the meta position relative to the amine group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 175.25 g/mol |
IUPAC Name | N-butan-2-yl-3-methylaniline |
InChI | InChI=1S/C11H15N/c1-4-8(2)13/h5-8,13H,4H2,1-3H3 |
InChI Key | XHRCGRBTKMSFCO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NC1=C(C(=CC=C1)C)C |
N-(Butan-2-yl)-3-methylaniline can undergo several types of chemical reactions:
The oxidation typically occurs under acidic or basic conditions, while reduction reactions are performed in anhydrous solvents to prevent side reactions. Substitution reactions often require catalysts and specific temperature conditions for optimal yields.
The mechanism of action for N-(butan-2-yl)-3-methylaniline involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. Specific pathways depend on its application context, including potential therapeutic uses.
N-(Butan-2-yl)-3-methylaniline is a liquid at room temperature with distinct physical characteristics:
The compound exhibits typical properties associated with amines:
N-(Butan-2-yl)-3-methylaniline has several scientific applications:
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.:
CAS No.: 20701-68-2
CAS No.: 33227-10-0